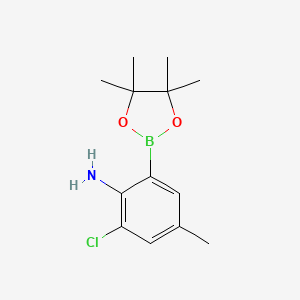
2-Amino-3-chloro-5-methylphenyboronic acid, pinacol ester
説明
2-Amino-3-chloro-5-methylphenyboronic acid, pinacol ester is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis .
Synthesis Analysis
The synthesis of pinacol boronic esters involves various borylation approaches . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1, 2, and 3 alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis
The molecular formula of 2-Amino-3-chloro-5-methylphenyboronic acid, pinacol ester is C13H19BClNO2. Its molecular weight is 267.56 g/mol.Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical reactions. For instance, they are used in the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond-forming reaction . They can also be converted into a broad range of functional groups .科学的研究の応用
Suzuki–Miyaura Cross-Coupling Reactions
The Suzuki–Miyaura (SM) coupling is a prominent carbon–carbon bond-forming reaction in organic chemistry. This reaction utilizes organoboron compounds, like the one , due to their stability, functional group tolerance, and environmentally benign nature. The compound serves as a nucleophilic partner in the coupling process, transferring the organic group from boron to palladium, which is a key step in the reaction mechanism .
Protodeboronation and Homologation
Protodeboronation of pinacol boronic esters, including our compound of interest, is a critical step in organic synthesis. It allows for the transformation of the boron moiety into various functional groups. This process is paired with Matteson–CH2–homologation, enabling formal anti-Markovnikov alkene hydromethylation, a valuable transformation in the synthesis of complex molecules like (−)-Δ8-THC and cholesterol .
Hydrolysis Studies
The susceptibility of phenylboronic pinacol esters to hydrolysis is an area of study that provides insights into the stability and reactivity of these compounds. The rate of hydrolysis is influenced by substituents on the aromatic ring and is significantly accelerated at physiological pH, which is relevant for potential biomedical applications .
Synthesis of Natural Products and Pharmaceuticals
The compound’s role in the synthesis of natural products and pharmaceuticals is significant. It can be used in the formal total synthesis of complex structures like δ-®-coniceine and indolizidine 209B, showcasing its utility in medicinal chemistry .
作用機序
Target of Action
Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .
Mode of Action
The compound’s mode of action involves its transformation into a range of functional groups, providing access to a broad array of diverse molecules with high enantioselectivity . Specifically, transformations which retain the high enantioenrichment of the starting boronic ester, either through a stereoretentive or a stereoinvertive pathway, lead to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the compound’s action is the formation of new bonds at stereogenic centres, leading to the creation of a broad array of diverse molecules with high enantioselectivity . These transformations are of considerable interest in synthesis .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s reactivity can be tempered by air and moisture sensitivity
将来の方向性
特性
IUPAC Name |
2-chloro-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BClNO2/c1-8-6-9(11(16)10(15)7-8)14-17-12(2,3)13(4,5)18-14/h6-7H,16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKMGNQLTMYBJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2N)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001136771 | |
| Record name | Benzenamine, 2-chloro-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001136771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-chloro-5-methylphenyboronic acid, pinacol ester | |
CAS RN |
2121513-87-7 | |
| Record name | Benzenamine, 2-chloro-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 2-chloro-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001136771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



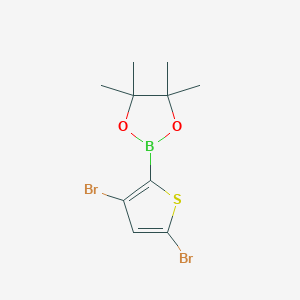
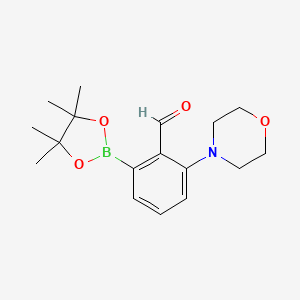

![1-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid; 97%](/img/structure/B6342682.png)

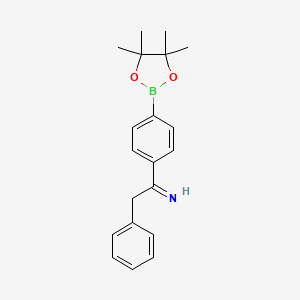
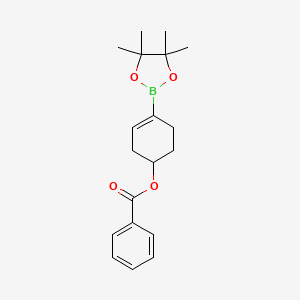
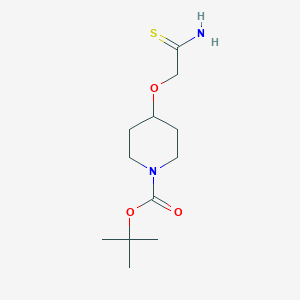
![2-Chloro-4,7-difluorobenzo[d]thiazole](/img/structure/B6342726.png)

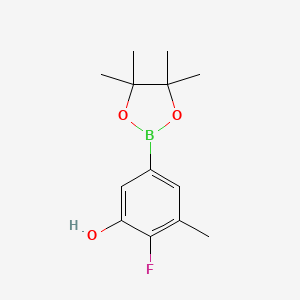

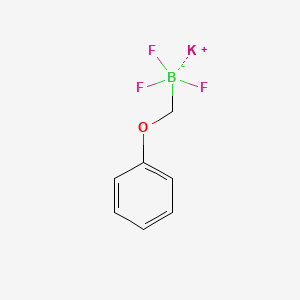
![Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6342764.png)